Crobenetine belongs to the class of benzazocines and is specifically designed to interact with voltage-gated sodium channels. Its classification as a sodium channel blocker places it in the same category as other therapeutic agents like mexiletine, which is used for similar indications. The compound's unique structure contributes to its higher potency compared to other sodium channel blockers due to its greater affinity for the inactive state of sodium channels .
The synthesis of crobenetine involves several key steps that include the reaction of various precursors under controlled conditions. One notable method includes the use of palladium catalysts in the presence of organic solvents to facilitate the formation of the desired benzazocine structure. The synthesis process typically involves:
The detailed synthetic pathway ensures high yields and purity of crobenetine suitable for pharmacological testing .
Crobenetine's molecular structure features a complex bicyclic framework that includes a benzene ring fused with a azocine moiety. The significant structural components include:
The stereochemistry around the chiral centers contributes significantly to its biological activity, influencing how it interacts with sodium channels .
Crobenetine undergoes various chemical reactions that are essential for its pharmacological activity:
These reactions are critical for understanding how crobenetine exerts its analgesic effects in vivo .
The mechanism by which crobenetine operates involves:
The pharmacokinetic profile indicates that crobenetine achieves peak plasma levels rapidly after administration, supporting its efficacy as an analgesic agent .
Crobenetine exhibits several notable physical and chemical properties:
These properties influence both its formulation as a pharmaceutical agent and its behavior within biological systems .
Crobenetine has potential applications in various scientific fields:
Crobenetine represents a specialized pharmacological agent developed from the benzomorphan scaffold, distinguished by its potent and selective activity against voltage-gated sodium (Na+) channels. Unlike many benzomorphan derivatives that primarily target opioid receptors, crobenetine was specifically engineered for use-dependent blockade of neuronal sodium channels, particularly the Nav1.2 subtype. This mechanism confers significant potential for neuroprotective applications, particularly in conditions involving hyperexcitability like ischemic stroke. Chemically designated as C25H33NO2 (free base) or C25H34ClNO2 in its hydrochloride salt form, crobenetine emerged from systematic structural modifications of the benzomorphan core to redirect its activity toward ion channel modulation rather than classical opioid receptor interactions [2] [3] [7].
Crobenetine is classified pharmacologically as a small molecule drug belonging to the benzomorphan chemical class. Its molecular structure retains the characteristic tricyclic 6,7-benzomorphan framework but features critical modifications that confer sodium channel blocking activity rather than opioid receptor affinity. The hydrochloride salt (CAS Registry Number: 221018-88-8) is the common form utilized in pharmacological studies, with a molecular weight of 416.0 g/mol [2] [5].
Crobenetine exhibits high-affinity binding to site 2 of the voltage-gated sodium channel, as demonstrated by its ability to displace [3H]batrachotoxin (BTX) in rat brain synaptosomes with an IC50 value of 49 nM [7]. This interaction underlies its mechanism as a potent, selective, and use-dependent blocker, meaning its inhibitory effect intensifies with higher channel activation frequencies – a valuable property for targeting pathologically hyperexcitable neurons while sparing normal activity. Pharmacological profiling confirms minimal interaction with opioid receptors (mu, delta, kappa) or other ion channels at therapeutic concentrations, highlighting its targeted sodium channel pharmacology [3] [7]. In vivo studies demonstrate that subcutaneous administration (3-30 mg/kg) significantly reduces lesion volume in rodent models of permanent focal cerebral ischemia, providing proof-of-concept for its neuroprotective efficacy [7].
Table 1: Key Chemical and Pharmacological Properties of Crobenetine Hydrochloride
Property | Value/Description |
---|---|
Chemical Name | Crobenetine Hydrochloride |
Synonyms | BIII-890, BIII-890-CL |
Drug Type | Small Molecule Drug |
Molecular Formula | C25H34ClNO2 |
Molecular Weight | 416.0 g/mol |
CAS Registry Number | 221018-88-8 |
Primary Target | Nav1.2 Sodium Channel (Site 2) |
Mechanism of Action | Use-Dependent Sodium Channel Blocker |
Key Pharmacological Effect | Neuroprotection in Cerebral Ischemia Models |
[3H]BTX Displacement (IC50) | 49 nM (Rat Brain Synaptosomes) |
Crobenetine hydrochloride emerged from research efforts focused on repurposing the benzomorphan scaffold for non-opioid therapeutic targets, driven by the need for effective neuroprotective agents. It was developed under the code names BIII-890 or BIII-890-CL by Boehringer Ingelheim as a selective sodium channel blocker targeting acute ischemic stroke [2] [5].
The compound advanced to Phase 2 clinical trials for the treatment of acute ischemic stroke. Key clinical development milestones include the initiation of Phase 2 studies around July 2001 [2]. Despite demonstrating efficacy in preclinical stroke models (reducing lesion size post-ischemia at doses not impairing motor coordination), clinical development was ultimately discontinued after Phase 2 [2] [7]. The reasons for discontinuation, while not fully detailed in the available literature, are common in drug development and can encompass factors like insufficient efficacy in larger human trials, pharmacokinetic challenges, or strategic portfolio decisions by the originating organization. No further development phases or approvals have been reported since its discontinuation in Phase 2.
Table 2: Development Timeline of Crobenetine Hydrochloride
Time Period | Development Milestone | Organization |
---|---|---|
Preclinical | Identification as potent, use-dependent Na+ channel blocker | Boehringer Ingelheim |
Preclinical | Demonstration of neuroprotection in rodent stroke models | Boehringer Ingelheim |
~ July 2001 | Phase 2 Clinical Trials initiated for Acute Ischemic Stroke | Boehringer Ingelheim |
Post-Phase 2 | Clinical Development Discontinued | Boehringer Ingelheim |
The benzomorphan nucleus (1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine) serves as a remarkably versatile template in medicinal chemistry. Traditionally, modifications around the basic nitrogen (N-17) and the phenolic hydroxyl (often at position 8) yielded compounds primarily interacting with opioid receptors (mu, delta, kappa) or sigma receptors [3] [8] [9]. Crobenetine represents a significant departure from this classical activity profile, achieved through specific structural alterations that redirected its pharmacology toward sodium channel blockade. Understanding its relationship within the benzomorphan class requires examining key analogues:
The structure-activity relationships (SARs) within the benzomorphan class reveal that while the stereochemistry ((-)-(2R,6R,11R)) and core structure are crucial for opioid affinity, modifications—particularly at the N-substituent—profoundly alter target selectivity. Crobenetine's development underscores how strategic changes, likely involving the N-substituent and potentially the phenolic hydroxyl group or positions 6/7, can extinguish opioid receptor binding and engender potent sodium channel blocking activity suitable for CNS applications like neuroprotection in stroke [3] [8].
Table 3: Key Benzomorphan Derivatives and Their Primary Pharmacological Targets
Benzomorphan Compound | Primary Pharmacological Target(s) | Key Activity/Clinical Relevance |
---|---|---|
Pentazocine | KOR Agonist / MOR Partial Agonist-Antagonist | Mixed-action analgesic (Clinical Use) |
Cyclazocine | KOR Agonist / Sigma Receptor Ligand | Prototypical KOR ligand (Research/Historical) |
Ethylketocyclazocine | KOR Agonist | Prototypical KOR ligand (Research) |
Bremazocine | Selective KOR Agonist | Potent analgesic/diuretic (Research) |
Zenazocine (WIN-42,964) | MOR/DOR Partial Agonist | Analgesic (Reached Phase II Trials) |
Alazocine (SKF-10,047) | Sigma-1 Receptor (σ1R) Agonist | First identified sigma ligand (Research) |
Crobenetine (BIII-890) | Voltage-Gated Sodium Channels (Nav1.2) | Use-dependent blocker; Neuroprotectant (Discontinued Phase II for Stroke) |
NITD-2636 | Viral Translation Machinery | Broad-spectrum antiviral (Research) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7